molecular formula C26H29BrN2O5 B11632661 5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11632661
M. Wt: 529.4 g/mol
InChI Key: DYFAIINYJVBXGS-ZNTNEXAZSA-N
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Description

5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core. This compound is characterized by the presence of multiple functional groups, including a bromophenyl group, an ethoxy-methylbenzoyl group, a hydroxy group, and a morpholin-4-yl ethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the bromophenyl group may introduce an amino group.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, these compounds may be used in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-4-(4-METHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-CHLOROPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-4-(4-ETHOXY-2-METHYLBENZOYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H29BrN2O5

Molecular Weight

529.4 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29BrN2O5/c1-3-34-20-8-9-21(17(2)16-20)24(30)22-23(18-4-6-19(27)7-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+

InChI Key

DYFAIINYJVBXGS-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Br)O)C

Origin of Product

United States

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